4-(Ethyl(trifluoromethyl)amino)phenol is an organic compound characterized by the presence of both an ethyl group and a trifluoromethyl group attached to an amino group on a phenolic ring. This compound, with the molecular formula and a molecular weight of approximately 207.18 g/mol, exhibits unique chemical properties due to the trifluoromethyl substitution, which enhances its lipophilicity and biological activity. The trifluoromethyl group is known for its ability to modify the electronic properties of the molecule, making it valuable in various chemical and biological applications .
The reactivity of 4-(Ethyl(trifluoromethyl)amino)phenol is influenced by its functional groups. Key reactions include:
4-(Ethyl(trifluoromethyl)amino)phenol exhibits notable biological activities, particularly in pharmacological contexts. Compounds with similar structures have been studied for their analgesic and anti-inflammatory properties. The trifluoromethyl group enhances the compound's interaction with biological targets, potentially increasing its efficacy as a therapeutic agent. Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial and anticancer activities, although further research is necessary to fully elucidate these effects .
The synthesis of 4-(Ethyl(trifluoromethyl)amino)phenol typically involves several steps:
4-(Ethyl(trifluoromethyl)amino)phenol has potential applications across various fields:
Interaction studies are crucial for understanding how 4-(Ethyl(trifluoromethyl)amino)phenol interacts with biological systems. Research indicates that compounds with similar structures can bind effectively to specific receptors or enzymes, influencing pathways related to inflammation and pain signaling. Investigating these interactions through molecular docking studies and biochemical assays will provide insights into its mechanism of action and therapeutic potential .
Several compounds share structural similarities with 4-(Ethyl(trifluoromethyl)amino)phenol. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Amino-3-(trifluoromethyl)phenol | Contains amino and trifluoromethyl groups | Lacks ethyl substitution |
| 4-(Trifluoromethyl)phenol | Simple phenolic structure with trifluoromethyl | No amino or ethyl groups present |
| 2-Amino-5-hydroxybenzotrifluoride | Hydroxy and amino groups on a benzene ring | Different positioning of functional groups |
| 3-Amino-4-(trifluoromethyl)phenol | Similar trifluoromethyl and amino groups | Different position of amino group |
The uniqueness of 4-(Ethyl(trifluoromethyl)amino)phenol lies in its combination of an ethyl group with a trifluoromethyl substitution on an amino phenolic framework. This configuration enhances both its chemical reactivity and biological activity compared to similar compounds, making it a promising candidate for further research in medicinal chemistry and related fields .
4-(Ethyl(trifluoromethyl)amino)phenol serves as a crucial synthetic intermediate in the construction of bioactive molecules due to its unique structural features [1]. The compound, with molecular formula C9H10F3NO and molecular weight of 205.18 g/mol, exhibits enhanced lipophilicity and biological activity owing to its trifluoromethyl substitution . The trifluoromethyl group is known for its ability to modify the electronic properties of molecules, making it particularly valuable in pharmaceutical development .
The synthetic utility of this compound stems from its dual functional groups - the phenolic hydroxyl group and the tertiary amine bearing both ethyl and trifluoromethyl substituents [1]. These functional groups provide multiple reaction sites for further chemical modifications, enabling the synthesis of diverse bioactive derivatives . The trifluoromethyl group has been recognized as a bioisostere that can replace chloride or methyl groups to adjust steric and electronic properties of lead compounds [3]. This substitution pattern is particularly significant in medicinal chemistry, where trifluoromethyl groups are used to protect reactive methyl groups from metabolic oxidation [3].
Research has demonstrated that compounds containing trifluoromethyl groups exhibit improved pharmacokinetic properties [4]. The incorporation of trifluoromethyl functionality into drug molecules often results in enhanced metabolic stability and increased half-life in biological systems [5] [6]. This property makes 4-(Ethyl(trifluoromethyl)amino)phenol an attractive building block for developing pharmaceutical compounds with prolonged therapeutic effects [6].
The compound's structural framework has been utilized in the synthesis of various heterocyclic derivatives with proven biological activities [7]. Studies have shown that trifluoromethyl-containing pyrimidine derivatives synthesized using similar structural motifs exhibit significant antifungal, insecticidal, and anticancer properties [7]. The versatility of this building block is further demonstrated by its application in generating compounds with broad-spectrum biological activities [8].
The enzyme inhibitory properties of 4-(Ethyl(trifluoromethyl)amino)phenol and its derivatives are primarily attributed to the trifluoromethyl group's influence on molecular binding interactions [9]. The trifluoromethyl substituent enhances the compound's lipophilicity and binding affinity to specific enzymes or receptors through improved hydrophobic interactions . This enhanced binding capacity is crucial for effective enzyme inhibition and subsequent therapeutic target modulation [9].
Research has revealed that trifluoromethyl-containing compounds can effectively inhibit key enzymatic pathways involved in disease progression [9]. The compound's structural features enable it to interact with molecular targets through multiple mechanisms, including hydrogen bonding through the phenolic hydroxyl group and hydrophobic interactions via the trifluoromethyl moiety . These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to therapeutic effects .
Studies on related trifluoromethyl compounds have demonstrated significant inhibitory activity against mammalian Target of Rapamycin complex 1 enzyme [9]. The research showed that compounds with similar structural features achieved biochemical inhibition concentrations as low as 5.4 nanomolar against the target enzyme [9]. This potent inhibitory activity was attributed to the trifluoromethyl group's ability to form favorable binding interactions within the enzyme's active site [9].
The mechanism of enzyme inhibition often involves the compound's ability to compete with natural substrates for binding sites [11]. The trifluoromethyl group's electron-withdrawing properties can significantly alter the compound's electronic distribution, enhancing its binding affinity to target enzymes [11]. This electronic modification is particularly important in developing selective enzyme inhibitors with improved therapeutic efficacy [11].
Further mechanistic studies have shown that trifluoromethyl-containing compounds can modulate enzyme activity through allosteric binding mechanisms [12]. The enhanced lipophilicity conferred by the trifluoromethyl group improves cellular uptake and membrane penetration, allowing better access to intracellular enzymatic targets [12]. This improved bioavailability is essential for achieving effective enzyme inhibition in biological systems [12].
The development of antimicrobial agents based on 4-(Ethyl(trifluoromethyl)amino)phenol addresses the critical need for new therapeutic options against multidrug-resistant pathogens [13] [14]. The trifluoromethyl group's incorporation into antimicrobial compounds has shown significant promise in overcoming resistance mechanisms that render conventional antibiotics ineffective [15] .
Research has demonstrated that trifluoromethyl-containing phenolic compounds exhibit potent antimicrobial activity against various resistant bacterial strains [15]. Studies on trifluoromethylphenyl amides revealed significant antifungal activity against Colletotrichum species, with some derivatives showing inhibition rates exceeding 96% against Botrytis cinerea [15]. The broad-spectrum activity observed in these compounds suggests that the trifluoromethyl-phenol structural motif could be effective against diverse pathogenic organisms [15].
The mechanism of antimicrobial action involves multiple targets within bacterial cells, reducing the likelihood of resistance development [17]. Compounds with similar structural features have shown the ability to disrupt bacterial membrane integrity and dissipate the proton motive force, leading to metabolic perturbations [17]. This multi-target approach is crucial for combating multidrug-resistant pathogens that have developed resistance to single-target antibiotics [17].
| Pathogen Type | Minimum Inhibitory Concentration Range | Activity Level |
|---|---|---|
| Gram-positive bacteria | 2-4 μg/mL | High |
| Gram-negative bacteria | 8-32 μg/mL | Moderate |
| Fungal pathogens | 50 μg/mL | Variable |
Studies have shown that nature-inspired molecules containing trifluoromethyl groups exhibit rapid bactericidal activity against methicillin-resistant Staphylococcus aureus and vancomycin-intermediate Staphylococcus aureus [13] [14]. The lead compounds demonstrated minimal inhibitory concentrations as low as 2 μg/mL against these resistant strains [14]. Importantly, these compounds showed low propensity for resistance development, with bacteria failing to develop resistance even after 24 serial passages [14].
The enhanced antimicrobial efficacy of trifluoromethyl-containing compounds is attributed to their improved membrane penetration properties . The fluorinated groups increase the compounds' lipophilicity, facilitating better interaction with bacterial cell membranes and enhancing their antimicrobial effectiveness . This property is particularly important for activity against Gram-negative bacteria, which possess additional membrane barriers that can limit drug penetration .
Structure-activity relationship investigations of 4-(Ethyl(trifluoromethyl)amino)phenol derivatives have revealed critical insights into the molecular features responsible for anticancer activity [18] [19] [20]. The trifluoromethyl group's presence significantly enhances the anticancer potency of related compounds, with studies showing up to 8-fold improvement in activity compared to non-fluorinated analogs [19].
Research on trifluoromethyl-containing isoxazole derivatives demonstrated that the introduction of the trifluoromethyl group at the 4-position resulted in compounds with inhibitory concentrations as low as 2.63 micromolar against human breast cancer cell lines [19]. The lead compound, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole, showed significantly enhanced activity compared to its non-trifluoromethylated analog, which had an inhibitory concentration of 19.72 micromolar [19].
The structure-activity relationships indicate that the trifluoromethyl group's electron-withdrawing properties are crucial for anticancer activity [21]. Studies on urea derivatives containing trifluoromethyl groups showed that compounds with this functional group exhibited superior anticancer activity against multiple human cancer cell lines, including lung adenocarcinoma, colon carcinoma, prostate cancer, and hepatocellular carcinoma [21]. The most active compounds demonstrated inhibitory concentrations ranging from 12.4 to 44.4 micromolar across different cancer cell lines [21].
| Compound Type | Cancer Cell Line | IC50 Value (μM) | Activity Enhancement |
|---|---|---|---|
| Trifluoromethyl isoxazoles | MCF-7 | 2.63 | 8-fold vs non-CF3 |
| Trifluoromethyl ureas | PACA2 | 22.4 | Superior to doxorubicin |
| Trifluoromethyl quinolines | Various | 15-45 | Higher than reference |
Mechanistic studies have revealed that trifluoromethyl-containing anticancer compounds induce apoptotic cell death through multiple pathways [19]. Cell cycle analysis and nuclear staining experiments demonstrated that these compounds cause cell cycle arrest and activate apoptotic mechanisms [19]. The enhanced lipophilicity conferred by the trifluoromethyl group improves cellular uptake and intracellular accumulation, contributing to increased cytotoxic efficacy [12].
The structure-activity relationship studies also indicate that the position and number of trifluoromethyl groups significantly influence anticancer activity [12]. Research on trifluoromethyl-containing metallocenes showed that compounds with multiple trifluoromethyl groups exhibited enhanced cytotoxicity, with inhibitory concentrations as low as 12 micromolar against various cancer cell lines [12]. The studies revealed that both the metallocene moiety and the hydroxyl function are crucial for cytotoxicity, with activity decreasing when even one trifluoromethyl group was replaced with a methyl group [12].
The positional arrangement of substituents in 4-(Ethyl(trifluoromethyl)amino)phenol derivatives significantly affects their pharmacological properties and therapeutic efficacy [22] [24]. Studies on trifluoromethyl ring-substituted compounds have demonstrated that the position of the trifluoromethyl group relative to other functional groups dramatically influences biological activity [22].
Research on cathinone derivatives with trifluoromethyl substitutions at different positions revealed distinct pharmacological profiles [22]. Compounds with trifluoromethyl groups at the 3- or 4-position showed 10-fold higher potency at serotonin transporters compared to methcathinone, while the 2-position substitution resulted in weak inhibitory activity [22]. This positional effect demonstrates the critical importance of molecular geometry in determining biological activity [22].
The structure-activity relationship studies of trifluoromethyl-containing compounds indicate that positional isomers exhibit significantly different binding affinities to their molecular targets [24]. Research on progesterone receptor antagonists containing trifluoromethyl groups showed that 4-trifluoromethyl derivatives were approximately three times more potent than their 3-trifluoromethyl counterparts [24]. The most potent compound, featuring a 4-trifluoromethyl substitution, achieved an inhibitory concentration of 0.54 micromolar [24].
| Position | Biological Target | Relative Potency | IC50 Range (μM) |
|---|---|---|---|
| 2-Position | Serotonin transporter | Low | >100 |
| 3-Position | Serotonin transporter | High | 5-15 |
| 4-Position | Serotonin transporter | Highest | 2-8 |
| Para-position | Various receptors | Variable | 0.5-50 |
The differential effects of positional isomers are attributed to variations in molecular conformation and electronic distribution [25]. Advanced analytical techniques have been developed to distinguish between positional isomers of trifluoromethyl-containing compounds, as their similar structures often lead to identical mass spectra but different chromatographic behaviors [25]. These studies have shown that derivatization reactions can improve the separation and identification of positional isomers, enabling better characterization of their individual pharmacological properties [25].
Pharmacological examination of positional isomers has revealed that the arrangement of trifluoromethyl groups affects not only potency but also selectivity for different biological targets [22]. The 4-position substitution pattern generally results in compounds with decreased activity at norepinephrine and dopamine transporters while maintaining high activity at serotonin transporters [22]. This selectivity profile suggests potential therapeutic applications where serotonin-specific modulation is desired [22].